N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Description

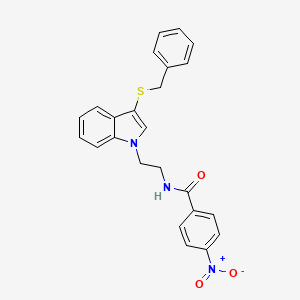

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a synthetic benzamide derivative featuring a benzylthio-substituted indole moiety linked via an ethylamine spacer to a 4-nitrobenzamide group. The benzylthio group may enhance lipophilicity and binding affinity to sulfur-rich biological targets, while the nitro group could contribute to electron-deficient reactivity for further functionalization .

Properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c28-24(19-10-12-20(13-11-19)27(29)30)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTWMRKEHHILFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzamide moiety may play a role in the compound’s ability to interact with biological molecules, while the indole ring can facilitate binding through π-π interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituents, synthetic routes, and physicochemical properties.

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Shares the 4-nitrobenzamide core but replaces the indole-benzylthio group with a 3-chlorophenethylamine moiety .

- Synthesis : Synthesized via amide coupling between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, yielding a bio-functional hybrid molecule.

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide

- Structure : Features an indol-3-yl ethyl group linked to a thiazole-carboxamide, differing in the heterocyclic system (thiazole vs. nitrobenzamide) .

- Synthesis : Prepared via mixed anhydride coupling, a method adaptable to the target compound’s synthesis.

- The thioether (benzylthio) in the target compound could offer redox-active properties absent in this analog.

N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide

- Structure : Contains a 4-nitrobenzamide group but substitutes the indole-ethyl chain with an ethoxymethylbenzyl group .

- Key Differences: The ethoxymethyl group enhances hydrophilicity, contrasting with the lipophilic benzylthio-indole system. Potential for divergent metabolic pathways due to the ether linkage vs. thioether .

Research Findings and Implications

- Reactivity : The nitro group in 4-nitrobenzamide derivatives is prone to reduction or nucleophilic substitution, enabling further derivatization (e.g., conversion to amines or heterocycles) .

- Bioactivity : Indole-containing analogs (e.g., ) exhibit biological activity (e.g., algaecidal), suggesting the target compound may interact with similar pathways .

- Solubility : The benzylthio group likely increases lipophilicity compared to chlorophenethyl or ethoxymethyl analogs, impacting bioavailability .

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Structure:

The compound features an indole moiety linked to a benzamide through an ethyl chain, with a benzylthio group enhancing its structural complexity. The presence of the nitro group is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Indole Core:

The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. -

Introduction of Benzylthio Group:

The indole derivative is reacted with benzyl chloride in the presence of a base to introduce the benzylthio group. -

Formation of Benzamide Moiety:

The final step involves reacting the intermediate with benzoyl chloride to form the benzamide structure.

Anticancer Properties

Recent studies suggest that nitro-containing compounds, including this compound, exhibit significant anticancer activity. Nitro groups are known to undergo reduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells .

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. For example, it exhibited IC50 values in the micromolar range against breast and colon cancer cells, suggesting potential as a lead compound for drug development .

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive species that interact with microbial DNA, leading to cell death .

Research Findings:

A study highlighted that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Nitro-substituted benzamides have shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .

Mechanism of Action:

The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS), which plays a pivotal role in inflammation. Inhibition of iNOS leads to reduced nitric oxide production, thereby alleviating inflammatory responses .

Comparative Analysis

| Activity | This compound | Similar Compounds |

|---|---|---|

| Anticancer | Significant inhibition of cancer cell proliferation | Other nitro derivatives show similar effects |

| Antimicrobial | Effective against various bacteria | Nitroimidazole derivatives are commonly used |

| Anti-inflammatory | Inhibits iNOS and reduces cytokine levels | Other nitro compounds also exhibit this activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.